molecular formula C23H23FN2O3S B4600475 N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B4600475
M. Wt: 426.5 g/mol
InChI Key: MPMXYABPTYDVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound characterized by its unique structural features This compound contains a glycinamide core substituted with dibenzyl groups and a 4-fluorophenylsulfonyl group

Scientific Research Applications

N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps. One common method includes the reaction of N-benzylglycinamide with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dibenzylaniline: Similar in structure but lacks the glycinamide and sulfonyl groups.

    N,N-Dibenzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide: Similar but with a methoxy group instead of a fluorine atom.

Uniqueness

N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide is unique due to the presence of the 4-fluorophenylsulfonyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.

Properties

IUPAC Name

N,N-dibenzyl-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c1-25(30(28,29)22-14-12-21(24)13-15-22)18-23(27)26(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMXYABPTYDVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
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N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
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N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
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N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
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N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.